molecular formula C16H23BO2 B2382589 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane CAS No. 372193-91-4

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2382589
CAS No.: 372193-91-4
M. Wt: 258.17
InChI Key: YMVRQJAAHXUQLV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound features a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a 2-methylprop-2-enyl group. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the following steps:

    Starting Materials: Phenylboronic acid and 2-methylprop-2-enyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Procedure: The phenylboronic acid is first converted to its corresponding boronate ester, which then reacts with the 2-methylprop-2-enyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.

    Purification: The crude product is typically purified using column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.

Major Products

    Boronic Acids: Formed through oxidation reactions.

    Boronates: Result from various substitution and coupling reactions.

    Aromatic Derivatives: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it invaluable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is used in the development of boron-containing drugs, which have applications in cancer therapy and as enzyme inhibitors. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical research.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in facilitating efficient chemical transformations is crucial for manufacturing processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The molecular targets include organic substrates that can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the 2-methylprop-2-enyl group, making it less reactive in certain contexts.

    2-Methylprop-2-enylboronic Acid: Contains the same substituent but lacks the dioxaborolane ring.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a 2-methylprop-2-enyl group. This structure provides enhanced reactivity and stability, making it more versatile in synthetic applications compared to its simpler counterparts.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-12(2)11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10H,1,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRQJAAHXUQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372193-91-4
Record name 4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane
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